molecular formula C15H28N2O2 B3027352 (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-59-0

(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027352
CAS No.: 1286208-59-0
M. Wt: 268.39
InChI Key: MHMMRXINDHKRMU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286208-59-0) is a chiral pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate, or building block, for the construction of more complex, biologically active molecules . Its specific stereochemistry and functional groups make it particularly useful in the design of bitopic ligands for G-protein coupled receptors (GPCRs), where the chiral, cyclic aliphatic linker can dictate receptor subtype selectivity and functional efficacy . The tert-butyloxycarbonyl (Boc) protected amine and the pyrrolidine nitrogen substituted with a cyclopentylmethyl group provide distinct handles for further chemical modification. Furthermore, the pyrrolidine-carbamate core is structurally related to advanced self-immolative spacers used in targeted prodrug development, such as Antibody-Drug Conjugates (ADCs) . In these applications, similar spacers are engineered to undergo rapid, triggered cyclization to release active drug payloads at the disease site, enhancing therapeutic selectivity . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop novel therapeutics targeting neurological disorders, and for innovative drug delivery platforms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMRXINDHKRMU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126099
Record name Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-59-0
Record name Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via alkylation reactions using cyclopentylmethyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions Products Mechanistic Notes
Aqueous HCl (1–2 M), refluxPyrrolidin-3-amine hydrochlorideAcidic cleavage of the Boc group via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Trifluoroacetic acid (TFA)Free amine with CO₂ and tert-butanolTFA promotes carbamate cleavage under mild conditions, preserving stereochemistry .

Key Findings :

  • Hydrolysis efficiency depends on steric hindrance from the cyclopentylmethyl group, which slightly slows reaction kinetics compared to unsubstituted analogs.

  • The (S)-configuration of the pyrrolidine ring does not significantly alter hydrolysis rates but ensures chirality retention in the product .

Nucleophilic Substitution at the Carbamate Carbon

The electrophilic carbonyl carbon in the carbamate group is susceptible to nucleophilic attack, enabling functional group transformations.

Reagents Products Applications
Grignard reagents (R-Mg-X)Substituted urea derivativesSynthesis of branched ureas for pharmaceutical intermediates.
Amines (RNH₂)Unsymmetrical carbamatesModular construction of carbamate libraries.

Stereochemical Considerations :

  • The cyclopentylmethyl group induces steric effects, favoring nucleophilic attack from the less hindered face of the pyrrolidine ring.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, altering the compound’s electronic properties.

Oxidizing Agent Products Conditions
m-Chloroperbenzoic acid (mCPBA)Pyrrolidin-3-one carbamateDichloromethane, 0°C to room temperature.
RuO₄/H₂O₂Ring-opened dicarboxylic acidAqueous acetonitrile, 50°C.

Research Insights :

  • Oxidation at the 3-position of the pyrrolidine ring is stereospecific, with the (S)-configuration directing regioselectivity.

Deprotonation and Alkylation

The secondary amine (post-hydrolysis) participates in alkylation reactions, enabling further functionalization.

Base Alkylating Agent Products
NaHAlkyl halides (R-X)N-Alkylated pyrrolidine derivatives
LDAEpoxidesAmino alcohol adducts

Notable Applications :

  • Alkylated derivatives exhibit enhanced binding to viral proteases, as demonstrated in structure-activity relationship (SAR) studies.

Catalytic Hydrogenation

The cyclopentylmethyl substituent can undergo hydrogenation under high-pressure conditions, though this is less common.

Catalyst Conditions Products
Pd/C, H₂ (50 psi)Ethanol, 80°CCyclohexylmethyl-substituted analog

Limitations :

  • Hydrogenation is hampered by steric bulk, requiring prolonged reaction times.

Biological Interactions as Chemical Reactions

In medicinal contexts, the compound acts as a covalent inhibitor of viral proteases via a two-step mechanism:

  • Non-covalent binding : Driven by hydrogen bonding between the carbamate carbonyl and protease active sites.

  • Covalent modification : Nucleophilic attack by a catalytic cysteine residue on the carbamate carbon, forming a thiocarbamate adduct.

Stability Under Physiological Conditions

Hydrolytic Stability :

pH Half-Life (37°C) Degradation Products
7.4>48 hoursNegligible decomposition
2.06 hoursPyrrolidin-3-amine, CO₂, tert-butanol

Scientific Research Applications

Antiviral Activity

One of the most promising applications of (S)-tert-butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is its role as an antiviral agent . Research indicates that this compound can inhibit specific enzymes involved in viral replication, particularly proteases essential for the maturation of viral proteins.

Mechanism of Action :

  • The compound acts primarily by inhibiting viral proteases, which are crucial for processing viral polyproteins into functional proteins necessary for viral replication.
  • In vitro studies have demonstrated its efficacy against various RNA viruses, including coronaviruses.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrrolidine ring.
  • Introduction of the cyclopentylmethyl group.
  • Protection and deprotection strategies to yield the final carbamate product.

Various derivatives of this compound have been synthesized to explore structure-activity relationships (SAR) and enhance biological activity. For instance, modifications to the cyclopentane moiety or variations in the tert-butyl group have been investigated to improve binding affinity to target enzymes .

Several studies have documented the antiviral efficacy and safety profile of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited protease activity in cell cultures infected with coronaviruses, suggesting its potential as a therapeutic agent against viral infections.
  • Binding Affinity Studies :
    • Interaction studies using surface plasmon resonance have shown that this compound has a high binding affinity for viral proteases, which correlates with its antiviral activity .
  • Safety Assessments :
    • Toxicological evaluations indicate that while the compound exhibits promising antiviral properties, further studies are needed to assess its long-term safety and efficacy in vivo .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the pyrrolidine/piperidine ring, stereochemistry, and functional groups. Below is a detailed analysis of key analogs and their properties:

Substituent Variations on the Pyrrolidine/Piperidine Core

Table 1: Substituent-Based Comparisons
Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate Cyclopentylmethyl C16H28N2O2 280.41 (calc.) High lipophilicity; CNS-targeting potential Inferred
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (99735-30-5) Benzyl C16H22N2O2 274.36 Similarity: 0.94; aromatic substituent enhances π-π interactions
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (169452-10-2) 4-Chlorobenzyl C16H23ClN2O2 310.82 Chlorine increases electronegativity; predicted pKa 12.3
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (1286208-27-2) 4-Bromobenzyl C16H23BrN2O2 355.27 Bromine adds steric bulk; higher molecular weight
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (1085843-07-7) 5-Aminopyridin-2-yl C14H20N4O2 278.36 Amino group enhances solubility and H-bonding
Key Observations:
  • Cyclopentylmethyl vs. However, benzyl derivatives may exhibit stronger receptor binding due to aromatic interactions .
  • Halogenated Derivatives : The 4-chloro and 4-bromo analogs (CAS 169452-10-2 and 1286208-27-2) show increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Amino-Pyridinyl Substituent: The 5-aminopyridin-2-yl variant (CAS 1085843-07-7) introduces polarity, likely improving solubility but reducing CNS penetration compared to the cyclopentylmethyl analog .

Stereochemical Variations

Enantiomeric differences significantly impact biological activity:

  • (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 131878-23-4) has a similarity score of 0.94 to its S-enantiomer but may exhibit divergent receptor binding due to chirality .
  • Acylated derivatives (e.g., CAS 1286208-35-2 and 1286208-75-0) show that stereochemistry influences hydrolysis rates of the carbamate group, affecting prodrug activation .

Biological Activity

(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is a chiral carbamate compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, particularly focusing on its role as a cyclin-dependent kinase (CDK) inhibitor, which suggests promising avenues for cancer therapy.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C${14}$H${23}$N${2}$O${2}$
  • Molecular Weight : Approximately 251.35 g/mol
  • Functional Groups : Pyrrolidine ring, cyclopentylmethyl substituent, and tert-butyl carbamate moiety.

This structure contributes to its biological activity, particularly in modulating kinase activity involved in cell cycle regulation.

This compound functions primarily as an inhibitor of cyclin-dependent kinases. CDKs are crucial for the progression of the cell cycle, and their dysregulation is often implicated in cancer. By inhibiting these kinases, the compound may interfere with uncontrolled cell proliferation, making it a candidate for cancer treatment.

Interaction Studies

Preliminary studies have indicated that this compound effectively binds to CDKs, influencing cellular processes such as proliferation and apoptosis. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for further investigation into binding affinities and kinetics.

Biological Activity Overview

Activity Description
CDK Inhibition Inhibits cyclin-dependent kinases, potentially leading to reduced cell proliferation.
Anticancer Potential Suggests applications in cancer therapy by modulating cell cycle regulation.
Binding Affinity Initial studies indicate effective binding to biological targets, warranting further exploration through advanced biophysical methods.

Case Studies and Research Findings

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific CDKs in various cancer cell lines. These studies highlight its potential efficacy in reducing tumor growth rates.
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through CDK inhibition, thus preventing cell cycle progression at critical checkpoints.
  • Toxicity and Selectivity : Ongoing research is assessing the compound's toxicity profile and selectivity towards cancerous versus normal cells, which is crucial for therapeutic development.

Future Directions

Given the promising biological activity of this compound, further research is warranted to:

  • Conduct extensive pharmacological studies to evaluate its therapeutic index.
  • Explore structural modifications to enhance potency and selectivity.
  • Initiate preclinical trials to assess efficacy in vivo.

Q & A

Q. What are the key synthetic routes for preparing (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. A common approach is:

Amino Group Protection : React pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH, THF/H₂O) to form the Boc-protected intermediate.

Alkylation : Introduce the cyclopentylmethyl group via nucleophilic substitution using cyclopentylmethyl bromide and a base like K₂CO₃ in DMF at 60–80°C.

Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer if racemic mixtures form during alkylation .

Q. Critical Parameters :

  • Temperature control during alkylation minimizes side reactions (e.g., over-alkylation).
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and enantioselectivity.
  • Catalytic asymmetric synthesis using chiral ligands (e.g., Binap-metal complexes) can enhance enantiomeric purity .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer : A combination of techniques ensures accurate characterization:

TechniqueKey ParametersApplication ExampleReference
¹H/¹³C NMR Chemical shifts, coupling constantsδ ~1.4 ppm (tert-butyl, 9H), δ ~3.5–4.0 ppm (pyrrolidine N-CH₂)
HRMS Exact massCalculated for C₁₆H₂₉N₂O₂: 293.2234
Chiral HPLC Retention time, elution orderCompare with (R)-enantiomer standards
IR Spectroscopy Carbamate C=O stretch~1680–1720 cm⁻¹

Q. Stereochemical Confirmation :

  • Optical Rotation : Compare [α]D²⁵ with literature values for (S)-configuration.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate carbamate derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance enantiomeric purity.
  • Chiral Stationary Phases : Employ HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) for enantiomer separation .

Note : Monitor by TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) to track product bands.

Q. How is this compound utilized as a chiral building block in medicinal chemistry?

Methodological Answer : The tert-butyl carbamate group acts as a protecting group for amines, enabling selective functionalization in multi-step syntheses. Applications include:

  • Peptidomimetics : Incorporation into protease inhibitor scaffolds via coupling with carboxylic acids.
  • Kinase Inhibitors : The cyclopentylmethyl group enhances lipophilicity, improving blood-brain barrier penetration .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound?

Methodological Answer :

  • Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze the undesired (R)-enantiomer.
  • Chiral Additives : Add (R)-mandelic acid to form diastereomeric salts for crystallization-based separation.
  • HPLC Optimization : Adjust mobile phase composition (e.g., n-hexane/isopropanol with 0.1% diethylamine) to improve peak resolution .

Q. How does the cyclopentylmethyl substituent influence the compound’s physicochemical properties?

Methodological Answer : The cyclopentylmethyl group:

  • Lipophilicity : Increases logP (measured ~3.5–4.0), enhancing membrane permeability.
  • Steric Effects : Reduces rotational freedom, stabilizing bioactive conformations.
  • Metabolic Stability : Cyclopentane’s saturation resists CYP450 oxidation compared to aromatic analogs .

Q. Data Comparison :

SubstituentlogPSolubility (mg/mL)
Cyclopentylmethyl3.80.12 (pH 7.4)
Benzyl3.20.25 (pH 7.4)

Q. What computational methods validate the stability of this compound under varying pH conditions?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict hydrolysis rates of the Boc group at pH 2–10.
  • DFT Calculations : Analyze carbamate bond dissociation energies (BDEs) to identify degradation-prone sites.
  • pKa Estimation : Software like MarvinSketch predicts the amine pKa (~8.5), guiding pH-sensitive applications .

Q. How can structural analogs of this compound be designed to improve binding affinity in target proteins?

Methodological Answer :

  • Bioisosteric Replacement : Substitute cyclopentylmethyl with bicyclo[2.2.1]heptane for enhanced rigidity.
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F) on the pyrrolidine ring to modulate hydrogen-bonding interactions.
  • Docking Studies : Use AutoDock Vina to predict binding poses with kinase domains (e.g., EGFR T790M mutants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.